

γ -Oxo-1-pyrenebutyric acid spectral characteristics

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Compound of Interest

Compound Name: *4-Oxo-4-pyren-1-yl-butyric acid*

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An In-depth Technical Guide to the Spectral Characteristics of γ -Oxo-1-pyrenebutyric Acid

Introduction

γ -Oxo-1-pyrenebutyric acid (OPBA) is a fluorescent molecule belonging to the pyrene family of polycyclic aromatic hydrocarbons (PAHs).^[1] Its rigid, planar pyrene core is responsible for its intrinsic fluorescence, while the butyric acid side chain, featuring a carbonyl group, provides a site for molecular interactions and influences its spectral behavior. This unique combination of a sensitive fluorophore and a functional side chain makes OPBA a valuable tool for researchers, particularly in the fields of biochemistry and drug development.^{[1][2]} It is frequently employed as a fluorescent probe to investigate protein structure and binding interactions, leveraging changes in its spectral properties to report on its local microenvironment.^{[2][3]}

This guide offers a detailed examination of the core spectral characteristics of OPBA. We will explore the principles and practical data derived from UV-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The causality behind experimental observations and the practical application of these spectral properties in a research context will be emphasized.

Foundational Properties and Synthesis

A fundamental understanding of OPBA begins with its basic physical properties and synthetic origin. These characteristics are foundational to its handling, purification, and experimental application.

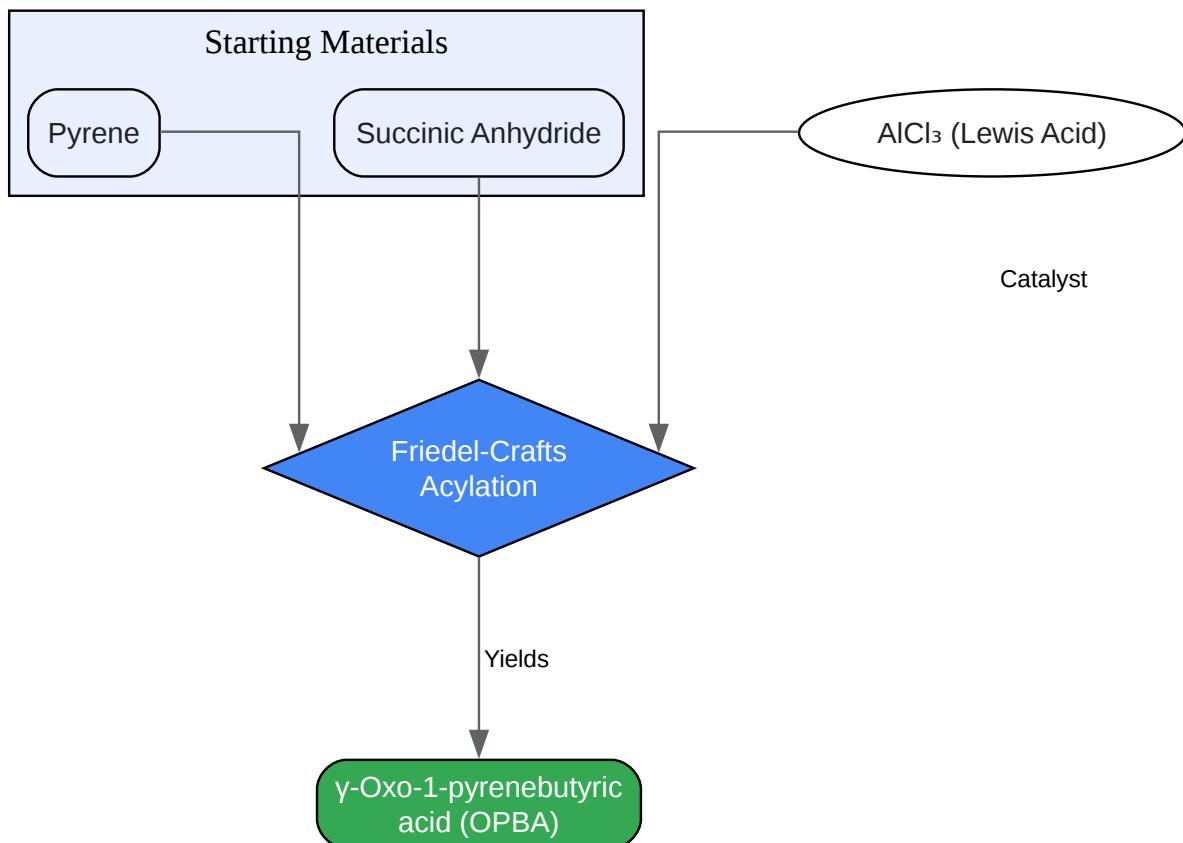
Chemical and Physical Data

The key physicochemical properties of γ -Oxo-1-pyrenebutyric acid are summarized below.

Property	Value	Reference(s)
CAS Number	7499-60-7	[4][5][6]
Molecular Formula	$C_{20}H_{14}O_3$	[4][5][6]
Molecular Weight	302.32 g/mol	[4][5]
IUPAC Name	4-oxo-4-(pyren-1-yl)butanoic acid	[4]
Melting Point	184 °C (decomposes)	[5]
Appearance	Solid	[1]

Synthetic Route: An Overview

The most common and established method for preparing OPBA is through a one-step Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves treating pyrene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride ($AlCl_3$). [7] The pyrene acts as the nucleophile, attacking the succinic anhydride to form the keto-acid product. This straightforward synthesis makes the probe readily accessible for research applications.



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Caption: Synthetic workflow for γ -Oxo-1-pyrenebutyric acid via Friedel-Crafts acylation.

Core Spectral Characteristics

The utility of OPBA as a molecular probe is defined by its spectral signature. Each analytical technique provides a unique piece of structural or behavioral information.

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of OPBA is dominated by the electronic transitions of the extensive π -conjugated system of the pyrene core.

- Mechanism: Absorption of UV-Vis radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding

to $\pi-\pi^*$ transitions. The spectrum exhibits multiple absorption bands, which is characteristic of polycyclic aromatic hydrocarbons.

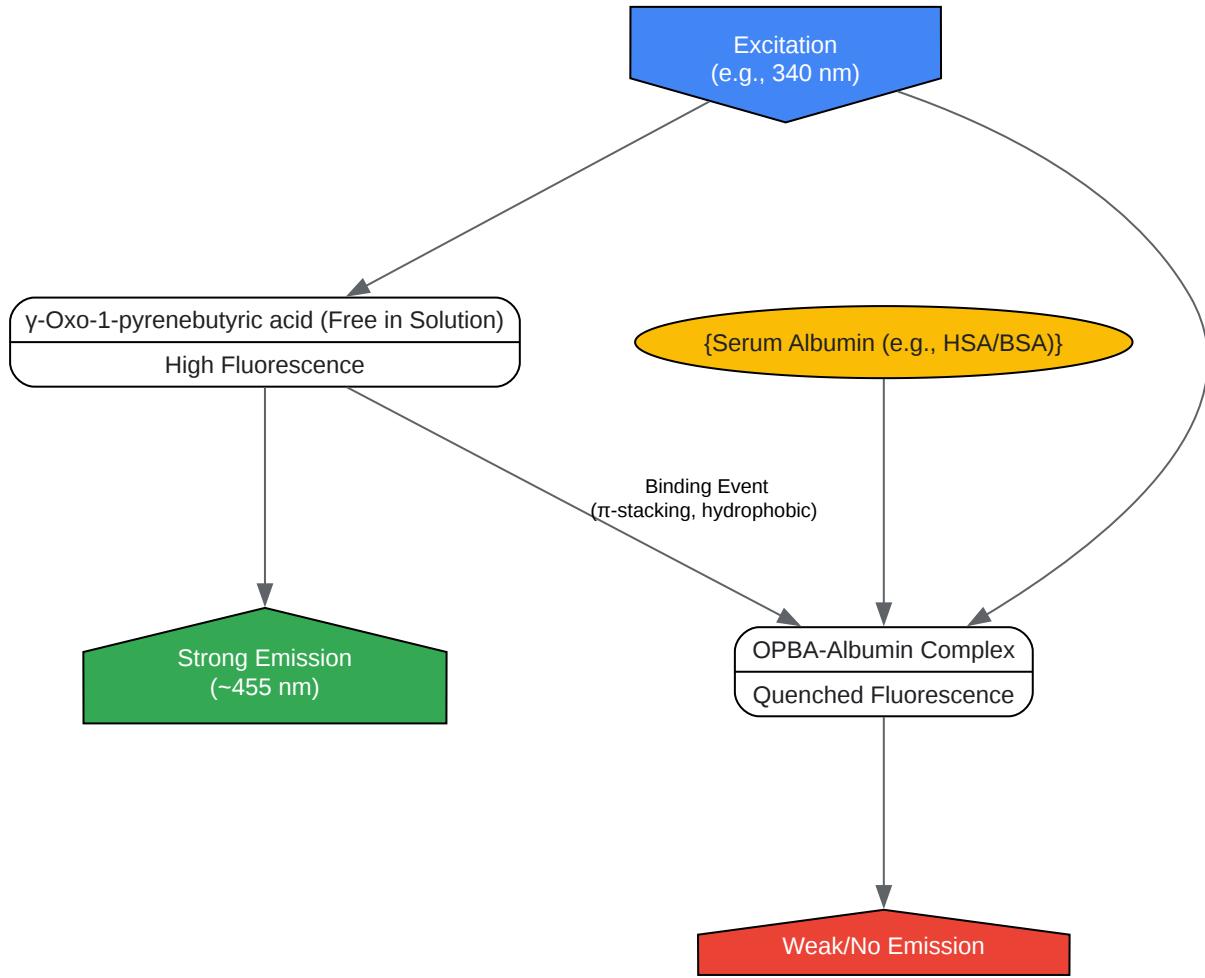
- **Spectral Data:** In aqueous solutions, OPBA displays distinct excitation (absorption) peaks. Key maxima are observed at approximately 280 nm and 350 nm, with a notable shoulder peak in the 380 nm–400 nm range.^{[8][9]} The choice of excitation wavelength for fluorescence experiments is critical; a wavelength of 340 nm is commonly used to elicit a strong emission response.^[8]
- **Solvatochromism:** Like many pyrene derivatives, OPBA's absorption and emission spectra can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.^{[10][11][12]} Changes in solvent polarity can alter the energy difference between the ground and excited states, leading to shifts in the spectral maxima. This sensitivity is a key reason pyrene derivatives are used to probe the polarity of their local environment, such as the interior of a protein.

Fluorescence Spectroscopy

Fluorescence is the most powerful and widely utilized spectral characteristic of OPBA. Its emission is highly sensitive to its immediate surroundings, making it an excellent reporter molecule.

- **Emission Spectrum:** When excited at 340 nm in an aqueous solution, OPBA exhibits a broad, unstructured monomer emission with a maximum centered at approximately 455 nm.^[8] This emission arises from the relaxation of the excited $\pi-\pi^*$ state.
- **Fluorescence Quenching:** A key feature of OPBA is the quenching (decrease) of its fluorescence intensity upon interaction with other molecules. This phenomenon is the basis for its application in detecting proteins like bovine serum albumin (BSA) and human serum albumin (HSA).^{[2][8]} When OPBA binds to these proteins, its fluorescence at 455 nm is significantly reduced.^[8] The detection limit for these proteins has been reported to be less than 1.0×10^{-7} M.^[8]
- **Binding Mechanism:** The interaction between OPBA and serum albumins is driven by a combination of non-covalent forces, including π -stacking of the pyrene ring with aromatic amino acid residues, hydrophobic interactions, and hydrogen bonding involving the

carboxylic acid group.[2] This binding sequesters the probe in a microenvironment where non-radiative decay pathways are favored, leading to the observed quenching.



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Caption: Principle of fluorescence quenching of OPBA upon binding to serum albumin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of OPBA's chemical identity.

- ^1H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For OPBA dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), the spectrum shows characteristic signals:
 - Aromatic Protons: A complex multiplet pattern between δ 8.1–8.8 ppm corresponding to the nine protons on the pyrene ring system.[13]
 - Aliphatic Protons: Two distinct signals for the butyric acid chain protons. The methylene group adjacent to the pyrene carbonyl appears around δ 3.52 ppm, while the methylene group adjacent to the carboxylic acid appears around δ 2.82 ppm.[13]
 - Carboxylic Acid Proton: A broad singlet, typically downfield, around δ 12.1 ppm.[13]
- ^{13}C NMR: The carbon NMR spectrum complements the ^1H NMR by providing a signal for each unique carbon atom, confirming the carbon skeleton of the molecule.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the precise molecular weight of OPBA and to study its fragmentation pattern, further confirming its structure.

- Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecular ion peak $[\text{M}]^+$ is observed at a mass-to-charge ratio (m/z) of 302, which corresponds to the molecular weight of the compound ($\text{C}_{20}\text{H}_{14}\text{O}_3$).[4][13]
- Key Fragments: The fragmentation pattern provides structural clues. The most abundant fragment ions for OPBA are typically observed at:
 - m/z 229: This is often the base peak and corresponds to the loss of the propionic acid side chain ($\text{•CH}_2\text{CH}_2\text{COOH}$), leaving a stable pyrenoyl cation.[4][13]
 - m/z 201: This fragment likely arises from the further loss of a carbonyl group (CO) from the m/z 229 ion.[4][13]

Experimental Protocol: Fluorescence Quenching Assay

This section provides a validated, step-by-step protocol for using OPBA to measure protein binding through fluorescence quenching.

Objective

To quantify the interaction between OPBA and a target protein (e.g., Human Serum Albumin) by monitoring the quenching of OPBA fluorescence.

Materials & Instrumentation

- γ -Oxo-1-pyrenebutyric acid (OPBA)
- Human Serum Albumin (HSA), lyophilized powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Spectrofluorometer
- Calibrated micropipettes and microcentrifuge tubes

Methodology

- Stock Solution Preparation:
 - Prepare a 1 mM OPBA stock solution in DMSO.
 - Prepare a 100 μ M HSA stock solution in PBS buffer (pH 7.4). Determine the precise concentration spectrophotometrically using the extinction coefficient of HSA at 280 nm.
- Working Solution Preparation:
 - Dilute the OPBA stock solution in PBS buffer to a final working concentration of 1 μ M.

Causality Note: This concentration is chosen to be low enough to avoid self-quenching

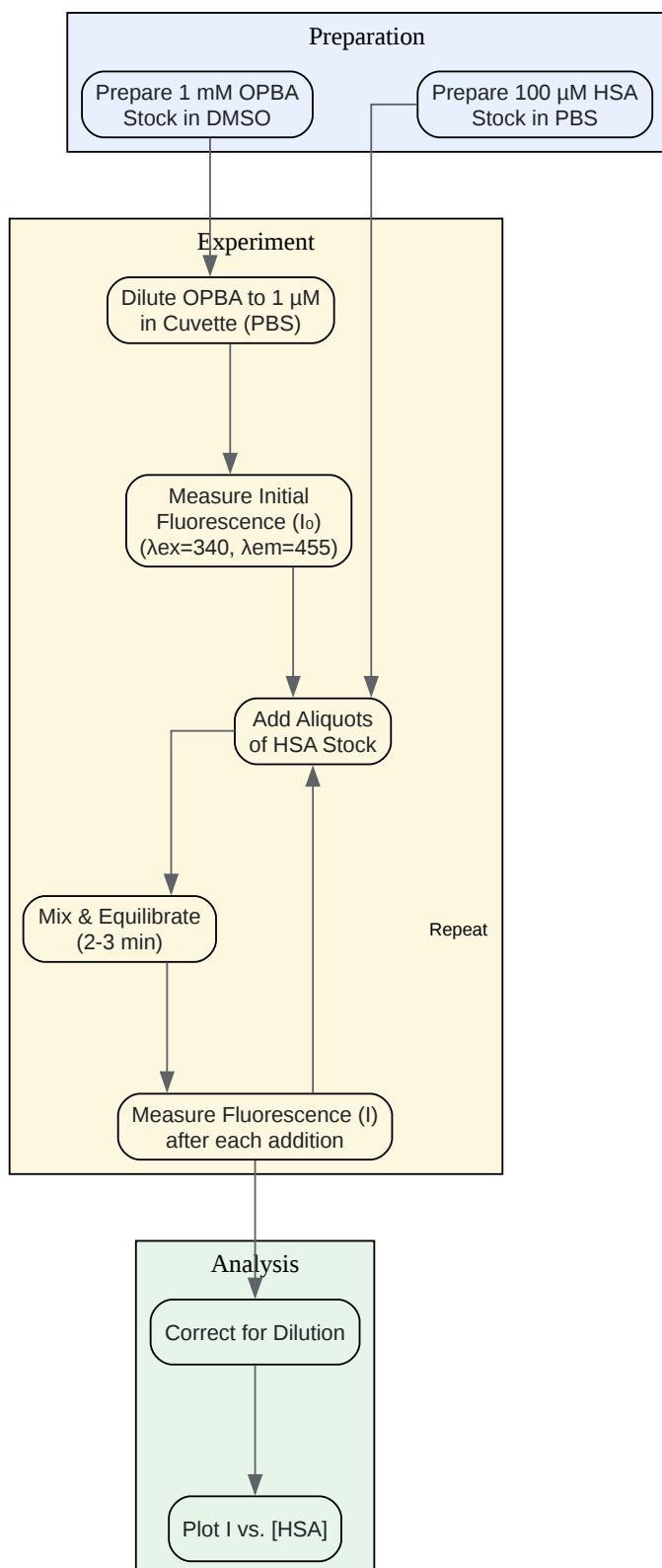
while providing a stable and measurable fluorescence signal.

- Titration Procedure:

- Place 2.0 mL of the 1 μ M OPBA working solution into a quartz cuvette.
- Record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm) using an excitation wavelength of 340 nm.^[8] The initial intensity (I_0) is the fluorescence in the absence of the protein.
- Add small aliquots (e.g., 2-10 μ L) of the 100 μ M HSA stock solution sequentially to the cuvette.
- After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 2-3 minutes.
- Record the fluorescence emission spectrum after each addition. The resulting intensity is denoted as I .

- Data Analysis:

- Correct the raw fluorescence intensity data for the dilution effect caused by the addition of the HSA solution.
- Plot the fluorescence intensity at 455 nm as a function of the HSA concentration.
- The data can be further analyzed using the Stern-Volmer equation to determine quenching constants, or by fitting to a binding isotherm to calculate the binding affinity (K_a).

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Caption: Experimental workflow for a fluorescence quenching titration experiment.

Summary of Spectral Data

The following table consolidates the key spectral data for γ -Oxo-1-pyrenebutyric acid for quick reference.

Technique	Parameter	Value	Reference(s)
UV-Vis Absorption	λ_{max} (Excitation)	~280 nm, ~350 nm, 380-400 nm (shoulder)	[8][9]
Fluorescence	λ_{em} (in H_2O)	~455 nm	[8]
^1H NMR (DMSO-d ₆)	Aromatic δ	8.1 - 8.8 ppm	[13]
Aliphatic δ (-CH ₂ CO-)	~3.52 ppm	[13]	
Aliphatic δ (-CH ₂ COOH)	~2.82 ppm	[13]	
Carboxylic Acid δ	~12.1 ppm	[13]	
Mass Spectrometry	Molecular Ion [M] ⁺	m/z 302	[4][13]
Major Fragments	m/z 229, 201	[4][13]	

Conclusion

γ -Oxo-1-pyrenebutyric acid possesses a rich and informative set of spectral characteristics that are foundational to its use as a molecular probe. Its well-defined UV-Vis absorption, environment-sensitive fluorescence, and characteristic NMR and mass spectra provide a robust analytical fingerprint for its identification and application. The pronounced fluorescence quenching observed upon binding to macromolecules like serum albumins is its most powerful feature, enabling sensitive detection and characterization of biomolecular interactions. For researchers in biochemistry and drug development, a thorough understanding of these spectral properties is paramount for designing rigorous experiments and accurately interpreting the resulting data.

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